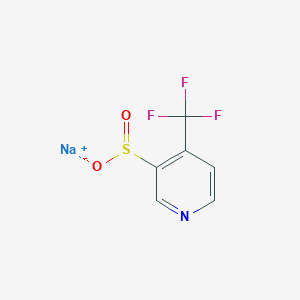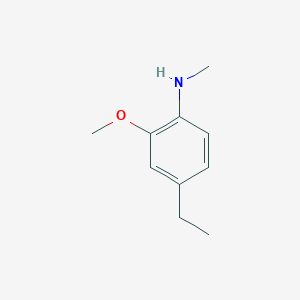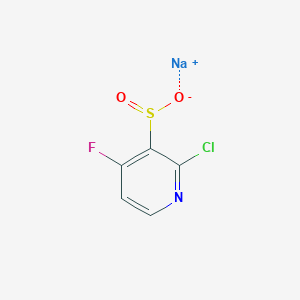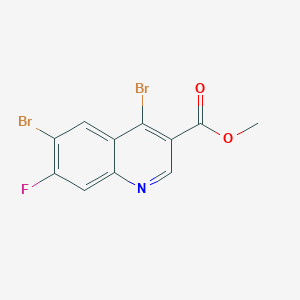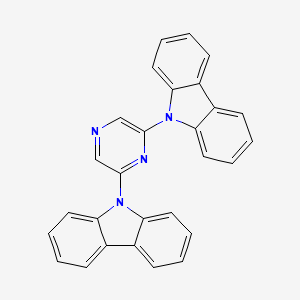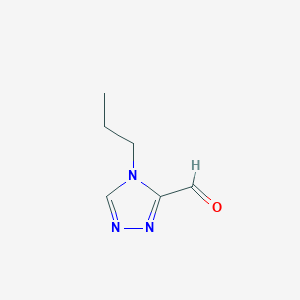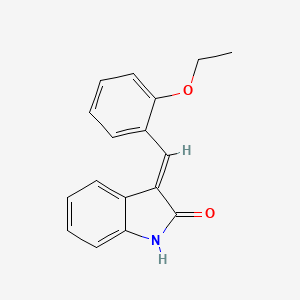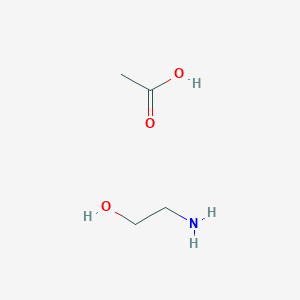![molecular formula C9H12N4 B13113744 4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane CAS No. 675591-28-3](/img/structure/B13113744.png)
4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrazin-2-yl)-1,4-diazabicyclo[311]heptane is a bicyclic compound that features a pyrazine ring fused to a diazabicycloheptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as a practical synthesis route for similar bicyclic compounds . This method offers the advantages of simple operation and mild conditions, yielding the desired products in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and as a potential lead compound in drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can influence biochemical processes by altering the function of its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane include other bicyclic structures such as bicyclo[3.3.1]nonanes and various piperazine derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane apart is its unique combination of a pyrazine ring and a diazabicycloheptane structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
675591-28-3 |
|---|---|
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
4-pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12N4/c1-2-11-9(5-10-1)13-4-3-12-6-8(13)7-12/h1-2,5,8H,3-4,6-7H2 |
Clave InChI |
VGVUVMOYUHUBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2CN1C2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



